1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Oriented Synthesis Techniques
- A new method for synthesizing triazole derivatives, including "1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid," employs phenyl acetylene as a raw material. This approach highlights the ease of obtaining starting materials and the good overall yield, indicating its potential for creating various drugs (Da’an Liu et al., 2015).
Biological Activity Potential
- The synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives demonstrates a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. This research underscores the significance of triazole derivatives in medicine, agriculture, and veterinary science (A. A. Safonov et al., 2020).
Advanced Synthesis and Catalysis
- Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds is another noteworthy application. This method allows for the preparation of peptidomimetics and biologically active compounds, overcoming challenges associated with the Dimroth rearrangement (S. Ferrini et al., 2015).
Chemical Modification and Antimicrobial Activity
- Novel synthesis strategies lead to the creation of 1,2,3-triazole derivatives with significant antibacterial activity. Such compounds can serve as a foundation for developing new antimicrobial agents, highlighting the triazole core's versatility in drug design (Xu Zhao et al., 2012).
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-propyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-2-4-11-12(13(18)19)15-16-17(11)8-9-5-3-6-10(14)7-9/h3,5-7H,2,4,8H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWUWKHMDPOQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1CC2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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